5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Description
Synthesis Analysis
The synthesis of diazepine derivatives often involves condensation reactions, with specific methods tailored to introduce various substituents like the 4-methoxyphenyl and trifluoromethyl groups. For instance, the one-pot double condensation reaction can lead to the formation of similar diazepine derivatives, demonstrating the synthetic accessibility of such compounds (Ahumada et al., 2016).
Molecular Structure Analysis
The molecular structure of diazepine derivatives, including the arrangement of substituents and ring conformation, is crucial for understanding their chemical behavior. X-ray diffraction analysis often reveals their molecular identities and geometries, confirming the presence of specific tautomeric forms in both solution and solid-state (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, reflecting their reactivity and functional group compatibility. The presence of a trifluoromethyl group can significantly influence their chemical properties, such as reactivity towards nucleophiles or electrophiles. Studies on similar compounds show the potential for diverse chemical transformations (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of diazepine derivatives, including solubility, melting points, and crystalline structure, are affected by their molecular structure. The substituents play a crucial role in determining these properties, with the 4-methoxyphenyl and trifluoromethyl groups likely contributing to distinct physical characteristics compared to other diazepine derivatives.
Chemical Properties Analysis
The chemical properties of “5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine” are shaped by its functional groups and molecular structure. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group impact its acidity, basicity, and reactivity in chemical reactions. These properties dictate its behavior in organic synthesis and its interactions with other chemical entities.
For further scientific exploration and details on diazepine derivatives, including “5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine,” the provided citations offer a comprehensive foundation (Ahumada et al., 2016); (Crich & Smith, 2000).
Future Directions
properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-19-10-4-2-9(3-5-10)11-8-12(13(14,15)16)18-7-6-17-11/h2-5,8,18H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVZCEPDJVEPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
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